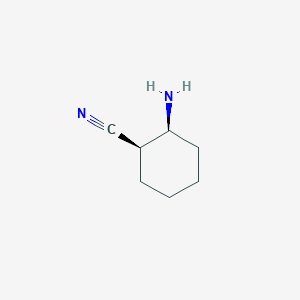
(1R,2S)-2-Aminocyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral compound with significant interest in various fields of chemistry and pharmacology. The compound features a cyclohexane ring with an amino group and a nitrile group attached to it, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Aminocyclohexanecarbonitrile typically involves the following steps:
Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction.
Cyclohexylamine to this compound:
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction and amination steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(1R,2S)-2-Aminocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
(1R,2S)-2-Aminocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism by which (1R,2S)-2-Aminocyclohexanecarbonitrile exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.
類似化合物との比較
Similar Compounds
(1R,2S)-2-Aminocyclopentanecarbonitrile: Similar structure but with a five-membered ring.
(1R,2S)-2-Aminocycloheptanecarbonitrile: Similar structure but with a seven-membered ring.
Uniqueness
Structural Features: The six-membered ring in (1R,2S)-2-Aminocyclohexanecarbonitrile provides unique steric and electronic properties.
Reactivity: The specific arrangement of functional groups allows for selective reactions not possible with other cyclic amines.
特性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
(1R,2S)-2-aminocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7-/m0/s1 |
InChIキー |
RVGOKHBYNZPVGI-BQBZGAKWSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)C#N)N |
正規SMILES |
C1CCC(C(C1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)

![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
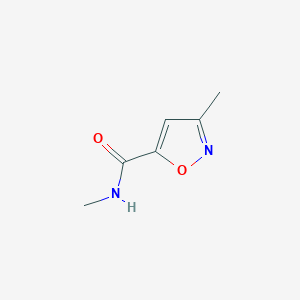



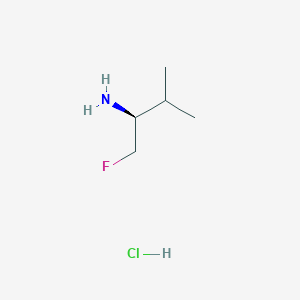

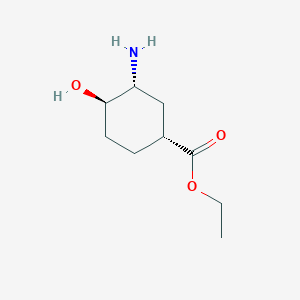
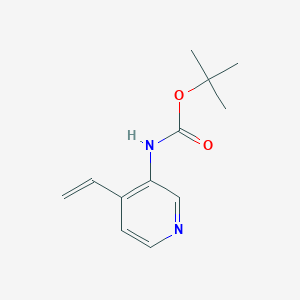
![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)
